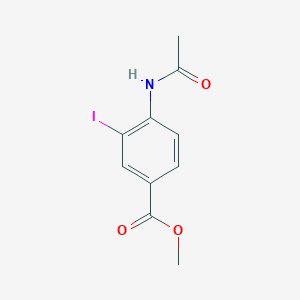

Methyl 4-acetamido-3-iodobenzoate

描述

Overview of the Chemical Compound's Significance in Modern Organic and Pharmaceutical Chemistry

The importance of Methyl 4-acetamido-3-iodobenzoate stems from its utility in various facets of chemical research and development. It serves as a crucial starting material and intermediate in the creation of a wide array of organic compounds with diverse applications.

This compound is a pivotal intermediate in the multi-step synthesis of various biologically active molecules. Its structure allows for further chemical modifications, enabling the construction of complex molecular architectures found in many therapeutic agents. The presence of the iodine atom, for instance, facilitates cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The iodine atom within the this compound structure is of particular interest for imaging applications. Iodine is a well-established contrast agent for X-ray imaging due to its high atomic number and ability to absorb X-rays. While this specific compound may not be used directly as a contrast agent, its derivatives are investigated for their potential in developing new and more effective contrast media for medical diagnostics.

Beyond its role in bioactive molecule synthesis, this compound is a precursor to a broad spectrum of organic compounds. In the pharmaceutical industry, it is a starting point for the development of new drugs. In the agrochemical sector, it can be used to synthesize novel pesticides and herbicides. The versatility of this compound makes it a valuable commodity in the chemical industry.

Historical Context and Evolution of Research on this compound and Related Iodobenzoate Derivatives

Research into iodobenzoate derivatives has a long history, initially focusing on the fundamental reactivity of these compounds. Early studies laid the groundwork for understanding the influence of the iodine substituent on the chemical properties of the benzene (B151609) ring. Over time, with the advent of new synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, the utility of iodinated aromatic compounds like this compound expanded dramatically. This evolution in synthetic chemistry unlocked the potential of these compounds as key building blocks for complex molecular targets.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its analogs is vibrant and multifaceted. Scientists are continuously exploring new applications for this versatile molecule. Key areas of ongoing research include:

Development of Novel Synthetic Methodologies: Chemists are working on creating more efficient and sustainable methods to synthesize and modify this compound and related compounds.

Discovery of New Bioactive Molecules: The compound is being used as a scaffold to design and synthesize new potential drug candidates for a variety of diseases.

Advancements in Materials Science: Researchers are investigating the incorporation of iodinated aromatic compounds into polymers and other materials to impart specific properties, such as high refractive index or X-ray attenuation.

Future directions will likely focus on expanding the library of accessible derivatives, further exploring their applications in medicinal chemistry and materials science, and developing greener synthetic routes to minimize environmental impact.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to detail its significance as a synthetic intermediate, its applications in imaging, and its role as a precursor in various chemical industries. The historical context and current research trends are also discussed to provide a comprehensive understanding of this important molecule.

Data Tables

Table 1: Chemical Compound Names

| Compound Name |

| This compound |

| Methyl 4-iodobenzoate (B1621894) |

| Iodine |

Table 2: Properties of a Related Compound: Methyl 4-iodobenzoate

| Property | Value |

| Molecular Formula | C8H7IO2 |

| Molecular Weight | 262.04 g/mol |

| IUPAC Name | methyl 4-iodobenzoate |

| CAS Number | 619-44-3 |

| InChIKey | DYUWQWMXZHDZOR-UHFFFAOYSA-N |

Note: Data for Methyl 4-iodobenzoate is provided as a reference from PubChem. nih.gov

Structure

3D Structure

属性

IUPAC Name |

methyl 4-acetamido-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTQNEZTXKVCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571168 | |

| Record name | Methyl 4-acetamido-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190071-23-9 | |

| Record name | Methyl 4-acetamido-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Methyl 4 Acetamido 3 Iodobenzoate

Established Synthetic Routes and Reaction Mechanisms

Direct Iodination of Methyl 4-acetamidobenzoate

A primary and straightforward method for the synthesis of Methyl 4-acetamido-3-iodobenzoate is the direct electrophilic iodination of Methyl 4-acetamidobenzoate. The acetamido group is a moderately activating, ortho-, para-directing group. Since the para position is already occupied by the methyl ester group, the incoming electrophile is directed to the ortho position (position 3).

The reaction typically employs an iodinating agent in the presence of an acid catalyst or an oxidizing agent. Common iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). babafaridgroup.edu.incommonorganicchemistry.com The presence of an acid catalyst, such as sulfuric acid or nitric acid, can enhance the electrophilicity of the iodine species, facilitating the substitution. babafaridgroup.edu.inresearchgate.net

Reaction Mechanism: The mechanism involves the generation of a potent electrophilic iodine species (e.g., I⁺). The electron-rich aromatic ring of Methyl 4-acetamidobenzoate then attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base (such as water or the conjugate base of the acid catalyst) restores the aromaticity of the ring and yields the final product, this compound.

Table 1: Reagents for Direct Iodination

| Iodinating Agent | Activating/Oxidizing Agent | Notes |

| Iodine (I₂) | Nitric Acid (HNO₃) in Acetic Acid (AcOH) | Effective for iodinating activated aromatic rings. babafaridgroup.edu.in |

| N-Iodosuccinimide (NIS) | Sulfuric Acid (H₂SO₄) | A common and efficient method for iodinating deactivated and activated aromatic compounds. researchgate.net |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Provides good yields under mild conditions. organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Sulfuric Acid (H₂SO₄) | A stable and reactive iodinating agent. tcichemicals.com |

Acyl Group Introduction to Methyl 4-amino-3-iodobenzoate

An alternative synthetic strategy involves starting with Methyl 4-amino-3-iodobenzoate and introducing the acetyl group. nih.govsigmaaldrich.com This approach is particularly useful if Methyl 4-amino-3-iodobenzoate is a more readily available starting material.

The formation of the acetamido group is achieved through an amidation reaction. This typically involves the acylation of the amino group of Methyl 4-amino-3-iodobenzoate with an acetylating agent. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to facilitate the nucleophilic attack of the amine.

Reaction Mechanism: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (acetate or chloride), and after a proton transfer step, the stable amide product, this compound, is formed. The formation of amide bonds is a fundamental process in organic chemistry. nih.govacs.org

Esterification of 4-acetamido-3-iodobenzoic Acid

A third synthetic route involves the esterification of 4-acetamido-3-iodobenzoic acid. This method is advantageous when the carboxylic acid is the primary starting material. The most common method for this transformation is the Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com

This classic reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The use of an excess of methanol (B129727) helps to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.comtcu.edu The reaction is reversible, and the removal of water as it is formed can also drive the reaction to completion. wikipedia.orgtcu.edu

Reaction Mechanism: The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgyoutube.com The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orgyoutube.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.

Table 2: Conditions for Fischer Esterification

| Alcohol | Acid Catalyst | Reaction Conditions |

| Methanol | Sulfuric Acid (H₂SO₄) | Reflux, excess methanol wikipedia.orgorganic-chemistry.org |

| Methanol | p-Toluenesulfonic acid | Reflux, excess methanol wikipedia.org |

| Methanol | Hafnium(IV) or Zirconium(IV) salts | Catalytic, direct condensation organic-chemistry.org |

Halogenation of Related Benzoate (B1203000) Esters

The synthesis can also be approached through the halogenation of a related benzoate ester. This method is conceptually similar to the direct iodination of Methyl 4-acetamidobenzoate but may involve different starting materials or specific reagents.

A specific and effective method for the iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS) as the iodinating agent in a solvent like dichloroethane. google.com NIS is a mild and selective source of electrophilic iodine. commonorganicchemistry.comorganic-chemistry.org The reaction can be catalyzed by an acid to enhance the reactivity of NIS. researchgate.net For highly activated substrates, the reaction may proceed even without a catalyst. colab.wsresearchgate.net

Reaction Mechanism: The mechanism is analogous to other electrophilic aromatic substitutions. The NIS, potentially activated by an acid catalyst, provides the electrophilic iodine species. The electron-rich benzene (B151609) ring of the substrate attacks the iodine, leading to the formation of a sigma complex. The loss of a proton from this intermediate restores aromaticity and yields the iodinated product.

Benzyltrimethylammonium (B79724) Dichloroiodate as a Halogenating Reagent

One effective reagent for the iodination of aromatic rings is benzyltrimethylammonium dichloroiodate (BTMAICl₂). researchgate.net This compound belongs to a class of polyhalides that are stable, easy to handle, and act as sources of electrophilic iodine. BTMAICl₂ is particularly useful for the iodination of activated aromatic systems. researchgate.net In the context of synthesizing this compound, the starting material, methyl 4-acetamidobenzoate, possesses a strongly activating acetamido group (-NHCOCH₃). This group directs electrophilic substitution to the ortho position. The use of a reagent like benzyltrimethylammonium dichloroiodate allows for the controlled introduction of iodine at the 3-position of the benzoate ring, yielding the desired product.

Advanced Synthetic Strategies and Catalytic Approaches

The iodo-substituent in this compound and its derivatives is not merely a structural feature but a functional handle for a wide array of cross-coupling reactions. This versatility has been exploited in the development of advanced synthetic strategies, particularly those employing palladium catalysis, to construct complex molecular architectures.

Palladium-Catalyzed Reactions in the Synthesis of Analogues

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net Aryl iodides, such as analogues of this compound, are excellent substrates for these transformations due to the high reactivity of the carbon-iodine bond towards oxidative addition to palladium(0) complexes. researchgate.netbabafaridgroup.edu.in This reactivity is harnessed in cascade reactions to build intricate heterocyclic systems.

Palladium-catalyzed carbonylative cyclization reactions represent a powerful tool for the synthesis of various heterocycles. rsc.orgmdpi.com In these processes, carbon monoxide (CO) is incorporated into the molecule during the cyclization event. Aryl iodides are common starting materials for these reactions. For instance, a palladium-catalyzed carbonylative synthesis of N-acyl indoles has been developed using 2-alkynylanilines and aryl iodides, with benzene-1,3,5-triyl triformate serving as a solid CO source. rsc.org This methodology allows for the facile and high-yielding production of a variety of N-acyl indoles. rsc.org

Similarly, PdI₂-based catalysts have been effectively used in the oxidative carbonylation of alkynes bearing a nucleophilic group. mdpi.com This has led to the successful synthesis of various carbonylated heterocycles, including indolones, starting from 2-alkynylaniline derivatives. mdpi.com The general mechanism involves an initial heterocyclization followed by the insertion of CO and subsequent reaction steps to yield the final product. mdpi.com

| Catalyst/Reagent | Substrates | Product Type | Key Findings | Reference |

| Palladium Catalyst / TFBen (CO source) | 2-Alkynylanilines, Aryl Iodides | N-Acyl Indoles | Developed a facile and high-yield method for N-acyl indole (B1671886) synthesis. | rsc.org |

| PdI₂/KI | 2-Alkynylanilines | Indole-3-carboxylic Esters | Good yields (50-84%) were achieved for the synthesis of these indole derivatives. | mdpi.com |

| PdCl₂(PhCN)₂ | 2-Bromoiodobenzene, Amino Alcohols | Amide Alcohols, Oxazocine Derivatives | Selective aminocarbonylation was achieved, and intramolecular double carbonylation could form eight-membered rings. | nih.gov |

| Palladium(II)-box Complex / O₂ | (ortho-Alkynyl phenyl) (methoxymethyl) sulfides | Bis(benzothiophen-3-yl) methanones | An efficient catalyst system using molecular oxygen as the terminal oxidant was developed for this cyclization-carbonylation-cyclization coupling reaction. | nih.gov |

Palladium-catalyzed aminocyclization-coupling cascades provide a direct and convergent route to complex heterocyclic structures from simpler acyclic precursors. nih.gov This strategy has been successfully applied to the synthesis of dehydrotryptophan derivatives, which are valuable building blocks in medicinal chemistry. nih.govacs.orgnih.gov The process typically starts with an o-alkynylaniline derivative which undergoes a palladium-catalyzed aminocyclization, followed by a coupling reaction (such as a Heck-type coupling) with an alkene. nih.govacs.org This cascade approach avoids the need to pre-functionalize and isolate cyclic intermediates, making it a more efficient synthetic route. nih.gov

The scope of this reaction is broad, allowing for the introduction of various aryl, alkyl, and alkenyl substituents at the C-2 position of the indole ring. acs.orgnih.gov In some cases, the initial preparation of the o-alkynylaniline substrate via a Sonogashira coupling can be combined with the subsequent cyclization-coupling cascade in a one-pot protocol using a single catalyst. nih.govfigshare.com

| Starting Materials | Alkene Partner | Product | Key Features | Reference |

| o-Alkynylaniline derivatives | Methyl α-aminoacrylate | Dehydrotryptophan derivatives | Aryl, alkyl, and alkenyl groups introduced at the indole C-2 position. One-pot protocols developed. | acs.orgnih.govfigshare.com |

| Nucleophile-tethered unsaturated systems | Alkenes, Alkynes, Aryl boronic acids | Heterocycles with alkene, alkyne, or aryl appendages | A general strategy combining heterocyclization with Heck, Sonogashira, or Suzuki-type couplings. | nih.gov |

Radical Cyclization Approaches to Highly Substituted Indolines and Dihydrobenzofurans using Iodobenzoate Derivatives

Radical cyclizations offer a powerful alternative for the synthesis of heterocyclic systems, particularly for constructing five-membered rings like indolines and dihydrobenzofurans. nih.govnih.gov These scaffolds are prevalent in numerous natural products and pharmaceuticals. nih.govnih.gov Iodobenzoate derivatives can serve as effective precursors for aryl radicals needed to initiate these cyclization cascades.

A notable advancement in this area is the use of visible light to promote the intramolecular reductive cyclization of N-allyl-2-iodoacetamides. nih.gov This method is particularly attractive as it can proceed in the absence of a transition metal and an external photocatalyst. nih.gov The reaction is believed to proceed through the formation of an electron-donor-acceptor (EDA) complex between the iodoarene and a silane (B1218182) reagent under visible light irradiation, which then leads to the generation of the key aryl radical. This radical undergoes a 5-exo-trig cyclization to form the indoline (B122111) or dihydrobenzofuran ring system. nih.gov This approach has been successfully applied to synthesize a range of highly substituted indolines and 2,3-dihydrobenzofurans. nih.gov

| Method | Precursor | Product | Conditions | Key Advantages | Reference |

| Visible-light promoted radical cyclization | N-allyl-2-iodo-acetamides, O-allyl-2-iodophenol derivatives | Substituted Indolines, 2,3-Dihydrobenzofurans | Visible light, tris(trimethylsilyl)silane | Metal-free, proceeds without an additional photocatalyst. | nih.gov |

| De novo construction | 2-Halothiophene-1,1-dioxides, Enamides/Enol ethers | C-4/C-7 functionalized Indolines, Dihydrobenzofurans | Base-mediated α-elimination–aromatization | Provides a novel and modular approach to medicinally relevant scaffolds. | nih.gov |

| Aryl radical generation from diazonium salts | o-Alkenyloxyarene diazonium salts, iodo-compounds | Dihydrobenzofuran derivatives | Methods using iodo-compounds were found to be less effective than those using diazonium salts with Bu₃SnH or NaI. | rsc.org |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to develop more environmentally benign processes. The iodination of aromatic compounds, a key step in synthesizing this compound, has been a focus of such efforts. Traditional iodination methods often use harsh reagents or produce hazardous waste.

Several eco-friendly iodination protocols have been developed. One such method employs a combination of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of an acid for the in-situ generation of the iodinating species. researchgate.net Another green procedure utilizes iodine (I₂) and iodic acid (HIO₃) in polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent. benthamdirect.com This method offers advantages such as a simple reaction procedure, easy isolation of products, and quantitative yields. benthamdirect.com

Furthermore, systems using ammonium (B1175870) iodide (NH₄I) with hydrogen peroxide (H₂O₂) as the oxidant have been reported for the oxyiodination of aromatic compounds. researchgate.net This approach is attractive because it avoids the need for a metal catalyst, and the primary byproduct is water. researchgate.net The use of aqueous media, as demonstrated in the tartaric acid-catalyzed synthesis of isoxazol-5(4H)-ones, further underscores the shift towards greener and more sustainable synthetic protocols in organic chemistry. researchgate.net

| Reagent System | Solvent | Substrates | Key Advantages | Reference |

| I₂/HIO₃ | PEG-400 | Aromatic compounds (benzaldehydes, acetophenones, phenols, amines) | Eco-friendly, simple procedure, easy isolation, quantitative yields. | benthamdirect.com |

| KI/KIO₃ | Acidic medium | Aromatic compounds | Environmentally friendly in-situ generation of the iodinating agent. | researchgate.net |

| NH₄I/H₂O₂ | - | Aromatic compounds | Eco-friendly, no catalyst required, water is the main byproduct. | researchgate.net |

| I₂/HNO₃ | Acetic Acid | Activated aromatic compounds, including anilines | High yields (90-98%) at room temperature, short reaction times. | babafaridgroup.edu.in |

| Various aldehydes, ethyl acetoacetate, hydroxylamine (B1172632) hydrochloride | Water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Use of water as a non-toxic, inexpensive solvent; atom efficient. | researchgate.net |

Purity, Yield, and Scalability Considerations in Industrial Synthesis

In an industrial setting, the synthesis of this compound is typically achieved through the acetylation of its amino precursor, Methyl 4-amino-3-iodobenzoate. This reaction involves treating the amino compound with an acetylating agent, such as acetic anhydride or acetyl chloride. The scalability of this process is a critical factor, and it is influenced by reaction conditions, reagent costs, and the efficiency of the purification process.

Patented industrial processes for the synthesis of related compounds, which involve similar acylation steps, provide insight into the yields and scalability. For instance, in a process for preparing an intermediate for Iopamidol, an acylation reaction of a similar amino-substituted aromatic compound yielded 82% of the desired product. google.com In another large-scale synthesis, an acetylation step yielded 90% of the product after isolation by filtration and washing. google.com These high yields are indicative of a well-optimized and efficient process that is suitable for large-scale production.

The purity of this compound is of paramount importance as it directly impacts the quality of the final active pharmaceutical ingredient (API). Impurities from the synthesis, such as unreacted starting materials or by-products, must be effectively removed. The final product is often a solid, which is isolated, washed, and dried to achieve the desired purity. google.com

Table 1: Representative Industrial Synthesis Parameters for a Structurally Related Acylation Reaction

| Parameter | Value | Reference |

| Starting Material | N,N′-bis[2-acetyloxy-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide | google.com |

| Acetylating Agent | (S)-2-(Acetyloxy)propanoyl chloride | google.com |

| Solvent | N,N-dimethylacetamide | google.com |

| Reaction Temperature | < 30°C | google.com |

| Yield | 82% | google.com |

Table 2: Large-Scale Acetylation Yield for a Similar Intermediate

| Parameter | Value | Reference |

| Starting Material | Diamide compound | google.com |

| Acetylating Agent | Acetic anhydride | google.com |

| Catalyst | 4-dimethylaminopyridine | google.com |

| Post-reaction treatment | Quenched with water, filtration, washing | google.com |

| Yield | 90% | google.com |

Purification Techniques for this compound

To achieve the high purity required for pharmaceutical intermediates, specific purification techniques are employed. The choice of method depends on the nature of the impurities and the physical properties of the compound.

Column chromatography is a powerful technique for separating and purifying compounds. For this compound, this method can be used to remove closely related impurities. The process involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the mixture are separated based on their differential adsorption to the stationary phase.

While specific mobile phase compositions for this compound are not widely published in readily available literature, a common approach for similar aromatic esters involves using a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve the best separation. The fractions are collected and analyzed, and those containing the pure product are combined and the solvent is evaporated. In the context of Iopamidol synthesis, chromatographic purification of intermediates is a noted step to ensure high-quality final products. wipo.int

Recrystallization is a widely used technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude this compound is dissolved in a suitable hot solvent, and as the solution cools, the compound crystallizes out, leaving the impurities dissolved in the solvent.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds like this compound, which possess both polar (acetamide and ester groups) and non-polar (iodinated benzene ring) characteristics, a mixture of solvents may be effective. Common solvent systems for recrystallization include ethanol (B145695)/water, methanol/water, or ethyl acetate/hexane. The process typically involves dissolving the crude solid in the minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Iii. Spectroscopic and Structural Elucidation of Methyl 4 Acetamido 3 Iodobenzoate

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for Methyl 4-acetamido-3-iodobenzoate would include:

A singlet for the methyl protons of the ester group (-COOCH₃).

A singlet for the methyl protons of the acetamido group (-NHCOCH₃).

Signals corresponding to the aromatic protons on the benzene (B151609) ring. Their multiplicity and chemical shifts would be influenced by the positions of the iodo, acetamido, and methyl ester substituents.

A signal for the amide proton (-NH), which might be broad and its chemical shift dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | --- | --- |

| -OCH₃ | --- | s |

| -COCH₃ | --- | s |

| -NH | --- | s (broad) |

Predicted data; experimental values not available.

The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Key expected signals include:

A signal for the carbonyl carbon of the ester group.

A signal for the carbonyl carbon of the amide group.

A signal for the methyl carbon of the ester group.

A signal for the methyl carbon of the acetamido group.

Signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (iodo, acetamido, and ester groups). The carbon bearing the iodine atom would be expected at a relatively high field (lower ppm) compared to the other substituted aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | --- |

| C=O (Amide) | --- |

| Ar-C | --- |

| Ar-CI | --- |

| Ar-CN | --- |

| Ar-CCOO | --- |

| -OCH₃ | --- |

| -COCH₃ | --- |

Predicted data; experimental values not available.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, particularly useful for assigning the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for:

The N-H stretch of the secondary amide.

The C=O stretch of the ester.

The C=O stretch of the amide (Amide I band).

The N-H bend of the amide (Amide II band).

C-O stretching of the ester.

Aromatic C-H and C=C stretching.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300-3100 |

| C=O Stretch (Ester) | 1730-1715 |

| C=O Stretch (Amide) | 1680-1630 |

| N-H Bend (Amide) | 1570-1515 |

| C-O Stretch (Ester) | 1300-1000 |

Predicted data; experimental values not available.

Mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular weight of this compound (C₁₀H₁₀INO₃) is 319.09 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 319. The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the acetyl group (-COCH₃), and other fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 319 |

| [M - OCH₃]⁺ | 288 |

| [M - COCH₃]⁺ | 276 |

Predicted data; experimental values not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The absorption of energy occurs at specific wavelengths corresponding to the energy difference between these states. shu.ac.uk In organic molecules, the most common electronic transitions involve σ (sigma), π (pi), and n (non-bonding) electrons. youtube.com The transitions with energies in the UV-Vis range (200-800 nm) are typically π → π* and n → π*. libretexts.org

The structure of this compound contains several chromophores—functional groups that absorb UV-Vis radiation. shu.ac.uk These include the benzene ring, the carbonyl groups (C=O) of the ester and amide functionalities, and the lone pair electrons on the nitrogen and oxygen atoms. The presence of a conjugated system, involving the benzene ring and the carbonyl group of the ester, is expected to give rise to strong π → π* transitions. libretexts.org The lone pair electrons on the oxygen of the carbonyl groups and the nitrogen of the acetamido group can undergo n → π* transitions, which are typically weaker than π → π* transitions. libretexts.org

The absorption spectrum is anticipated to show distinct bands characteristic of these transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally observed in the region of 200-400 nm for aromatic and conjugated systems. libretexts.orglibretexts.org The n → π* transitions, involving the promotion of a non-bonding electron to a π* antibonding orbital, usually occur at longer wavelengths and with lower intensity. libretexts.org The specific wavelengths (λmax) and molar absorptivity (ε) are influenced by the solvent and the electronic effects of the substituents on the benzene ring—the acetamido group (an activating group) and the iodine atom and methyl ester group (deactivating groups).

Table 1: Expected Electronic Transitions for this compound This table is illustrative and based on theoretical principles, as specific experimental values for the target compound were not found in the provided search results.

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π (aromatic ring, C=O) to π* (aromatic ring, C=O) | 200 - 400 | High |

| n → π* | n (O of C=O, N of amide) to π* (C=O) | > 300 | Low |

Crystallographic Analysis and Solid-State Characterization

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid crystal, offering insights into conformation, packing, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise molecular structure of a crystalline solid. While a specific crystal structure for this compound is not available in the search results, analysis of related compounds such as Methyl 2-hydroxy-4-iodobenzoate reveals key structural features that can be anticipated. nsf.goviucr.org An SCXRD study would determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It would also elucidate how the molecules pack together in the crystal lattice, stabilized by various intermolecular forces. iucr.org For instance, studies on similar iodo-substituted benzoates have shown layered structures and specific hydrogen bonding patterns. nsf.gov

The molecular structure of this compound contains functional groups capable of forming a variety of intermolecular interactions that dictate the crystal packing. The amide group provides a hydrogen bond donor (N—H) and an acceptor (C=O), while the ester carbonyl group (C=O) acts as another hydrogen bond acceptor. This allows for the formation of robust N—H···O hydrogen bonds, which are a primary organizing force in the crystal structures of amides.

Table 2: Potential Intermolecular Interactions in Crystalline this compound This table outlines the theoretically possible interactions based on the molecular structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N—H (amide) | O=C (amide or ester) | 2.8 - 3.2 |

| Hydrogen Bond | C—H (aromatic/methyl) | O=C (amide or ester) | 3.0 - 3.8 |

| Halogen Bond | C—I | N (amide) | < 3.5 |

| Halogen Bond | C—I | O=C (amide or ester) | < 3.5 |

Molecular Conformation and Torsion Angle Analysis

The conformation of the molecule is defined by the rotation around its single bonds, which can be quantified by torsion angles. Key torsion angles in this compound would include those describing the orientation of the acetamido and methyl ester groups relative to the plane of the benzene ring. The benzene ring itself is expected to be largely planar. The degree of planarity between the amide/ester groups and the aromatic ring is of particular interest, as it affects molecular packing and electronic conjugation. For example, a significant twist around the C(ring)—N(amide) bond would disrupt coplanarity. A full SCXRD analysis would provide precise values for these angles, defining the molecule's preferred solid-state conformation.

Table 3: Key Torsion Angles for Conformational Analysis This table lists the critical torsion angles that would be determined from an SCXRD study.

| Torsion Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C2-C3-N-C(O) | Orientation of the acetamido group relative to the ring. |

| τ2 | C5-C4-C(O)-O | Orientation of the methyl ester group relative to the ring. |

| τ3 | C4-C(O)-O-CH3 | Conformation of the methyl ester group. |

Polymorphism Studies of Related Compounds

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. While no polymorphism has been reported for this compound itself, studies on related benzoate (B1203000) derivatives, such as methyl paraben (methyl 4-hydroxybenzoate) and sodium benzoate, have revealed the existence of multiple polymorphic forms. nih.govgoogle.com For methyl paraben, four different polymorphs have been identified, each possessing a different arrangement of the same fundamental O–H···O=C hydrogen-bonded chain. nih.gov The investigation of polymorphism is critical, as an unknown or unstable polymorphic form could impact the utility of a chemical compound. The potential for different hydrogen bonding and halogen bonding patterns in this compound suggests that polymorphic forms could exist and would warrant investigation. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD used to characterize the crystalline nature of a bulk (polycrystalline) sample. researchgate.net While SCXRD provides the detailed structure from a single perfect crystal, PXRD generates a diffraction pattern that is a fingerprint of the crystalline phase present in a bulk powder. google.com This pattern consists of a series of peaks at specific diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure. PXRD is essential for identifying the specific polymorphic form of a synthesized batch, assessing its phase purity, and determining the degree of crystallinity. researchgate.net A hypothetical PXRD pattern for a crystalline form of this compound would exhibit sharp peaks at characteristic 2θ values.

Table 4: Hypothetical Powder X-ray Diffraction (PXRD) Peak List This table is an illustrative example of what PXRD data would look like, based on patterns of related aromatic compounds.

| Diffraction Angle (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 21.5 | 4.13 | 65 |

| 25.7 | 3.46 | 90 |

| 28.9 | 3.09 | 50 |

Iv. Reactivity and Reaction Mechanisms of Methyl 4 Acetamido 3 Iodobenzoate

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of these reactions are controlled by the substituents already present on the ring. masterorganicchemistry.commasterorganicchemistry.com

The substituents on the methyl 4-acetamido-3-iodobenzoate ring have competing directing effects:

Acetamido Group (-NHCOCH₃): This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate.

Iodo Group (-I): Halogens are deactivating yet ortho, para-directing. They are electron-withdrawing through induction but electron-donating through resonance.

Methyl Carboxylate Group (-COOCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6. The powerful activating and directing effect of the acetamido group at C4 will predominantly direct incoming electrophiles to the ortho positions, which are C3 and C5. Since C3 is already substituted with iodine, the primary site for electrophilic substitution will be C5. The directing effect of the iodine at C3 also favors substitution at the ortho C2 and para C6 positions. The meta-directing carboxylate group at C1 would direct incoming electrophiles to C3 and C5.

Therefore, the combined influence of these groups suggests that electrophilic substitution is most likely to occur at the C5 position, which is ortho to the strongly activating acetamido group and meta to the deactivating carboxylate group. However, substitution at C2, influenced by the iodo group, is also a possibility, though likely to a lesser extent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

| EAS Reaction | Typical Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-acetamido-3-iodo-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-acetamido-5-bromo-3-iodobenzoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 4-acetamido-3-iodo-5-sulfobenzoate |

Nucleophilic Substitution Reactions at the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgmasterorganicchemistry.com In this compound, the iodine atom can act as a leaving group. The reactivity of the ring towards nucleophilic attack is enhanced by the electron-withdrawing methyl carboxylate group.

A common example of a nucleophilic aromatic substitution is the reaction with an alkoxide, such as sodium methoxide (B1231860), to replace the iodine with a methoxy (B1213986) group.

| Nucleophile | Typical Conditions | Potential Product |

| Sodium Methoxide (NaOCH₃) | High Temperature, DMF or DMSO | Methyl 4-acetamido-3-methoxybenzoate |

| Ammonia (NH₃) | High Temperature, Pressure | Methyl 4-acetamido-3-aminobenzoate |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org This reaction is highly efficient for aryl iodides. This compound can be coupled with various terminal alkynes to introduce an alkynyl substituent at the C3 position. Copper-free Sonogashira protocols have also been developed. nih.gov

| Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | THF | ~90 |

| Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI | Diisopropylamine | DMF | ~85 |

| 1-Heptyne | Pd(PPh₃)₄, CuI | Piperidine | Toluene | ~88 |

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, catalyzed by a palladium complex with a suitable ligand and a base. libretexts.orgnih.gov this compound readily participates in Suzuki-Miyaura couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C3 position.

| Boronic Acid/Ester | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | ~95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | ~92 |

| 3-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | ~89 |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net This reaction is highly valuable for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines to introduce a new amino substituent at the C3 position. The choice of ligand for the palladium catalyst is crucial for the success of this reaction. wikipedia.org

| Amine | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | ~85 |

| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | ~80 |

| n-Butylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | t-BuOH | ~88 |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base. This compound can react with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to introduce a vinyl group at the C3 position. The reaction generally proceeds with high trans selectivity. organic-chemistry.org

| Alkene | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |

| Methyl acrylate | Pd(OAc)₂ | Triethylamine | DMF | ~90 |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | ~85 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | NMP | ~88 |

Reactions Involving the Ester Functionality

The methyl ester group is a classic carboxyl derivative and participates in characteristic reactions such as hydrolysis and transesterification.

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-acetamido-3-iodobenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, or saponification, is typically accomplished by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide ion, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the neutral carboxylic acid. For example, the hydrolysis of the structurally similar 4-amino-3-iodobenzoic acid ethyl ester can be achieved by stirring with lithium hydroxide in a methanol (B129727)/water mixture. vaia.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. While effective, this method is an equilibrium process, and the use of a large excess of water is typically required to drive the reaction to completion.

| Reaction | Reagents and Conditions | Product | Notes |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq) or LiOH (aq)2. Heat3. HCl or H₂SO₄ (aq) workup | 4-acetamido-3-iodobenzoic acid | An essentially irreversible process that goes to completion. |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl in H₂O, Heat | 4-acetamido-3-iodobenzoic acid | A reversible equilibrium process. |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon.

For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols, allowing for the preparation of various other esters. Metal-free catalysts, such as tetramethylammonium (B1211777) methyl carbonate, have also been developed for the chemoselective transesterification of a wide array of esters and alcohols. lumenlearning.com These methods offer potential routes to modify the ester group of this compound, for example, by reacting it with ethanol (B145695) or isopropanol (B130326) to yield the corresponding ethyl or isopropyl ester.

Reactions at the Acetamido Group

The acetamido group (-NHCOCH₃) is an amide functionality that exhibits its own characteristic reactivity, including hydrolysis back to the parent amine and potential reactions at the nitrogen atom.

The acetyl group of the acetamido moiety can be removed through hydrolysis to reveal the free amino group, yielding Methyl 4-amino-3-iodobenzoate. This deacetylation can be carried out under harsh acidic or basic conditions, which cleave the amide bond. For example, a related compound, 4-acetamido-3-nitrobenzoic acid, can be hydrolyzed by heating in an aqueous slurry to 90-95°C. doubtnut.com Theoretical studies using density functional theory (DFT) have also explored the hydrolysis of acetamide (B32628) catalyzed by metal oxides like ceria (CeO₂), suggesting potential alternative catalytic pathways for this transformation. vaia.com

| Reaction | Reagents and Conditions | Product |

| Amide Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), Heat | Methyl 4-amino-3-iodobenzoate |

Direct N-alkylation or N-acylation of the acetamido group is generally challenging. The nitrogen lone pair is significantly less nucleophilic than that of a free amine because it is delocalized by resonance with the adjacent electron-withdrawing carbonyl group. doubtnut.comvaia.com This reduced reactivity protects the amino group from many electrophiles.

For N-alkylation or N-acylation to occur, the amide proton must first be removed with a strong base (e.g., sodium hydride, NaH) to generate the corresponding N-anion (an amidate). This highly nucleophilic species can then react with an alkyl halide (for N-alkylation) or an acyl chloride (for N-acylation) in an Sₙ2 reaction. However, care must be taken as C-alkylation at the oxygen of the enolate form can sometimes compete with N-alkylation.

Radical Reactions and Photochemical Transformations

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage and subsequent radical reactions. Recent advances in photoredox catalysis have enabled the generation of aryl radicals from unactivated aryl iodides under mild conditions using visible light. doubtnut.comwikipedia.org

In this process, a photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and enters an excited state. This excited catalyst is a potent single-electron donor and can reduce the aryl iodide, leading to the formation of a radical anion. This intermediate rapidly fragments, cleaving the C-I bond to release an iodide anion and the desired aryl radical. masterorganicchemistry.com

Once formed, the aryl radical of this compound can participate in various transformations. One notable example is intramolecular 1,5-hydrogen atom transfer (HAT), where the radical abstracts a hydrogen atom from a nearby position, such as one of the methyl groups on the acetamido functionality, to generate a new carbon-centered radical. masterorganicchemistry.comrsc.org This species can then be trapped or undergo further reactions, providing a pathway to more complex molecular architectures. This visible-light-mediated approach avoids the use of toxic stoichiometric reagents like tributyltin hydride, which were traditionally required for such radical reactions. doubtnut.com

Visible-Light Mediated Radical Reactions

Information regarding the participation of this compound in visible-light mediated radical reactions is not available in the reviewed scientific literature. While visible-light photocatalysis is a burgeoning field in organic synthesis, enabling a wide array of radical-based transformations under mild conditions, specific applications involving this compound have not been reported in the searched databases.

Typically, in such reactions, an aryl iodide can serve as a radical precursor under photoredox catalysis. The carbon-iodine bond is susceptible to cleavage upon interaction with an excited state photocatalyst or through the formation of an electron donor-acceptor (EDA) complex, generating an aryl radical. This reactive intermediate could then, in principle, engage in various intramolecular or intermolecular processes. However, without experimental data, any proposed reaction pathways for this compound would be purely speculative.

Further research is required to determine the viability and potential applications of this compound in visible-light mediated radical reactions.

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. It offers a good balance between accuracy and computational cost for studying medium-sized organic molecules like Methyl 4-acetamido-3-iodobenzoate. A typical DFT study would involve a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the amide and ester groups), a conformational analysis would be necessary. This involves exploring different spatial orientations (conformers) to identify the global minimum energy structure, which corresponds to the most stable conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential.

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the molecule's electrophilic character (ω = χ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for certain properties, though they are often more computationally expensive. An ab initio study could be used to obtain more precise energetic and structural information for this compound, serving as a benchmark for DFT results.

While the framework for a comprehensive computational analysis of this compound is clear, the actual execution and publication of such a study are needed to provide the specific data required for a detailed article.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time, providing a virtual microscope into their dynamic behavior. youtube.comresearchgate.net The process involves solving Newton's equations of motion for a system of interacting particles, where the forces between particles and their potential energies are typically described by molecular mechanics force fields. numberanalytics.com For a molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt by rotating around its single bonds.

The simulation begins by defining an initial structure of the molecule, which is then placed in a simulated environment, often a box of explicit solvent molecules like water, to mimic physiological conditions. bioinformaticsreview.com The system is then allowed to evolve over a set period, from nanoseconds to microseconds, with snapshots of atomic positions and velocities saved at regular intervals. bioinformaticsreview.com Analysis of this trajectory allows for the identification of low-energy, stable conformations and the transitions between them.

While specific MD simulation studies on this compound are not detailed in the available literature, the methodology is well-established for small organic molecules. numberanalytics.combioinformaticsreview.comnih.gov Such a study would reveal the flexibility of the acetamido and methyl ester groups relative to the benzene (B151609) ring. It would quantify the rotational barriers of the C-N and C-C single bonds and identify the most populated conformational states, which is crucial for understanding how the molecule might interact with biological targets. Advanced techniques like accelerated MD (aMD) or essential dynamics sampling could be employed to enhance the sampling of rare conformational events that might not be observed in conventional MD simulations. frontiersin.orgnih.gov

Docking Studies and Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of a protein. nih.govresearchgate.net The process involves two key steps: sampling various conformations and orientations (poses) of the ligand in the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

Although no specific docking studies for this compound have been reported, the principles can be illustrated by studies on structurally related compounds. For instance, docking studies on novel iodinated quinazolinone derivatives have been used to investigate their binding mechanism with dihydrofolate reductase (DHFR). jove.com These studies often reveal key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex. jove.com

A hypothetical docking study of this compound would involve:

Preparation : Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB) and preparing the 3D structure of this compound. researchgate.net

Docking : Using software like AutoDock or LibDock to place the ligand into the defined binding site of the receptor. nih.gov The algorithm would explore various rotational and translational degrees of freedom to find optimal binding poses.

Scoring and Analysis : The resulting poses would be ranked using a scoring function that estimates the free energy of binding (ΔG). nih.gov The best-ranked pose would then be analyzed to identify specific molecular interactions, such as hydrogen bonds involving the acetamido N-H or carbonyl oxygen, the ester carbonyl oxygen, and potential halogen bonds involving the iodine atom. Hydrophobic and π-stacking interactions with the benzene ring would also be assessed. jove.com

Such studies are crucial for hypothesizing the biological targets of a molecule and guiding the design of more potent analogs.

Spectroscopic Property Predictions from Computational Models

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules with reasonable accuracy. rsc.orgnih.gov These predictions are vital for interpreting experimental spectra and confirming molecular structures. For this compound, DFT calculations can provide valuable insights into its vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.

The process typically involves optimizing the molecule's geometry at a specific level of theory, such as B3LYP with a basis set like 6-311G(d,p), followed by frequency and NMR calculations on the optimized structure. nih.govresearchgate.net

Vibrational Spectra (FT-IR): Frequency calculations predict the fundamental vibrational modes of the molecule. nih.gov Although DFT methods tend to overestimate these frequencies, applying a scaling factor can lead to excellent agreement with experimental data. nih.gov For a related compound, amodiaquine, DFT calculations at the B3LYP/6–311++G(d,p) level were used to study its IR spectrum. nih.gov A similar approach for this compound would predict characteristic vibrational frequencies for the N-H stretch, C=O stretches (amide and ester), C-N stretch, and aromatic ring vibrations.

NMR Spectra (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. nih.govnih.gov The predicted isotropic shielding values are then converted to chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). youtube.com Studies on various organic molecules have shown that DFT calculations can accurately predict both ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra. nih.govacs.org For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom, reflecting the influence of the electron-withdrawing iodine and acetamido groups on the electronic environment of the benzene ring.

The table below outlines the types of data generated from such computational predictions.

| Computational Method | Predicted Property | Application for this compound |

| DFT (e.g., B3LYP) | Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| DFT Frequency Analysis | Vibrational Frequencies (cm⁻¹) | Predicts the positions of absorption bands in the IR spectrum (e.g., C=O, N-H stretches). |

| TD-DFT | Electronic Excitation Energies (UV-Vis) | Predicts the wavelength of maximum absorption (λmax) in the UV-visible spectrum. nih.gov |

| DFT-GIAO | Isotropic Shielding Constants (¹H, ¹³C) | Predicts the chemical shifts (ppm) in the NMR spectra, aiding in signal assignment. nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecular surface. nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.orgscirp.org The analysis is based on partitioning the crystal electron density into molecular fragments, defining a unique surface for each molecule where the contribution from the molecule itself is equal to the contribution from all its neighbors. nih.gov

This surface can be mapped with various properties, most commonly the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. The dnorm surface uses a red-white-blue color scheme:

Red spots: Indicate contacts shorter than the van der Waals radii sum, representing close interactions like hydrogen bonds. nih.gov

White areas: Represent contacts around the van der Waals separation. nih.gov

Blue areas: Indicate contacts longer than the van der Waals radii. nih.gov

While a specific Hirshfeld analysis for this compound is not available, studies on similar molecules provide a clear indication of the expected interactions. For instance, an analysis of cellulose (B213188) crystals identified and quantified O-H···O hydrogen bonds as well as van der Waals interactions. nih.gov In another study, H···H interactions were found to be the most significant contributor (78.6%) to the crystal packing of a manganese complex. mdpi.com

For this compound, a Hirshfeld analysis would likely reveal the following interactions, with their contributions summarized in a table similar to the one below.

| Intermolecular Contact | Expected Contribution to Hirshfeld Surface | Description of Interaction |

| H···H | High | Represents the most numerous contacts between hydrogen atoms on the periphery of the molecules. mdpi.com |

| O···H / H···O | Moderate to High | Corresponds to hydrogen bonds, likely involving the amide N-H as a donor and the amide/ester carbonyl oxygens as acceptors. scirp.org |

| C···H / H···C | Moderate | Represents weaker C-H···π interactions involving the aromatic ring and C-H···O/N interactions. scirp.org |

| I···H / H···I | Moderate | Weak interactions involving the iodine atom and nearby hydrogens. |

| I···O / O···I | Low to Moderate | Potential halogen bonding between the iodine atom and oxygen atoms of neighboring molecules. |

| C···C | Low | Could indicate π-π stacking interactions if the crystal packing involves parallel arrangement of the benzene rings. crystalexplorer.net |

This quantitative analysis provides a comprehensive fingerprint of the crystal packing, highlighting the key forces that stabilize the solid-state structure. crystalexplorer.netrsc.org

Vi. Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

Methyl 4-acetamido-3-iodobenzoate is a readily available starting material for the synthesis of a wide range of complex organic molecules. Its utility stems from the ability to selectively modify its different functional groups.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. This compound can be a precursor in the formation of various heterocyclic systems. The iodine atom allows for the introduction of different substituents or the facilitation of ring-closing reactions, often catalyzed by transition metals like palladium. These reactions are instrumental in creating novel molecular frameworks with potential biological activity.

Precursor for Active Pharmaceutical Ingredients (APIs)

The compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients. jigschemical.com Its structure is a component of various drug candidates and approved medications.

Synthesis of 5-HT4 Receptor Agonists and Related Derivatives

Serotonin 5-HT4 receptor agonists are a class of drugs that enhance gastrointestinal motility. nih.gov These agents are used to treat conditions like gastroparesis and constipation-predominant irritable bowel syndrome (cIBS). nih.gov this compound is a known starting material in the synthesis of some of these potent prokinetic agents. rsc.org For instance, the synthesis of certain benzimidazole-based 5-HT4 receptor agonists has been developed using processes that could involve intermediates derived from this compound. rsc.org The development of more environmentally friendly synthetic routes, often conducted in aqueous media, highlights the ongoing innovation in the manufacturing of these pharmaceuticals. rsc.org

Table 1: Examples of 5-HT4 Receptor Agonists

| Agonist | Brand Name | Status |

|---|---|---|

| Cisapride | Propulsid | Withdrawn in some countries due to adverse effects. nih.gov |

| Tegaserod | Zelnorm | Restricted use. nih.govnih.gov |

| Prucalopride | - | Approved for use in certain regions. nih.gov |

Antitumor Agents and Thiazole (B1198619) Derivatives

The search for novel and more effective anticancer drugs is a major focus of pharmaceutical research. Thiazole derivatives, a class of heterocyclic compounds, have shown significant promise as antitumor agents. researchgate.netnih.gov Research has demonstrated that various substituted thiazoles exhibit antiproliferative activity against a range of cancer cell lines. researchgate.net The synthesis of these complex thiazole-based compounds can utilize starting materials like this compound, where the iodo- and amino-substituted benzene (B151609) ring can be elaborated into the final, biologically active molecule. The development of novel imidazotetrazine derivatives as antitumor agents with improved water solubility and efficacy has also been an area of active research. nih.gov

Table 2: Research on Thiazole Derivatives as Antitumor Agents

| Study Focus | Key Findings | Reference |

|---|---|---|

| Synthesis of new thiazole derivatives | Some compounds showed activity against specific cancer cell lines like MCF7 and K562. | researchgate.net |

| Synthesis of 1,3,4-thiadiazole (B1197879) derivatives | A novel compound demonstrated good anti-proliferative effects against LoVo and MCF-7 cancer cell lines. | nih.gov |

Synthesis of Polymeric Materials

The field of polymer science is rapidly advancing, with a growing demand for high-performance materials with tailored properties. nih.gov While direct applications of this compound in polymerization are not extensively documented in mainstream literature, its derivatives could potentially be incorporated into polymer chains. The functional groups present on the molecule offer handles for polymerization reactions. For example, the amino group could be modified to create a monomer suitable for condensation polymerization, or the iodo-group could participate in certain types of coupling polymerization. The development of advanced polymers, such as those for organic transistors or biomedical applications like hydrogels, often relies on the synthesis of highly specific monomers. nih.govscirp.org

Development of Functional Materials

Functional materials are designed to possess specific properties that enable them to perform a particular function. This can range from catalytic activity to specific optical or electronic characteristics. The structure of this compound makes it a candidate for the development of such materials. For instance, it could be used in the synthesis of specialized ligands for metal catalysts or as a precursor for photoactive molecules. The design of photocaged agonists, which can be activated by light to control biological processes, is an example of the development of highly specialized functional molecules. mdpi.com

Advanced Chemical Probes and Tags

The strategic placement of an iodine atom on the aromatic ring of this compound makes it a valuable precursor for the synthesis of advanced chemical probes and molecular tags. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, such as fluorophores, affinity labels, or bioorthogonal handles. This synthetic versatility enables the transformation of a relatively simple scaffold into sophisticated tools for biomedical research and materials science.

The primary utility of this compound in this context lies in its capacity to serve as a building block in palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The iodine substituent is an excellent leaving group in these transformations, facilitating reactions with a wide range of coupling partners under relatively mild conditions.

One of the most prominent applications is in the synthesis of fluorescent probes. By coupling this compound with an alkyne- or boronic acid-functionalized fluorophore via Sonogashira or Suzuki coupling, respectively, a new molecule with imaging capabilities can be created. The original benzoate (B1203000) moiety can act as a modulator of the photophysical properties or as a handle for further conjugation.

For instance, a Sonogashira coupling reaction can be employed to link an emissive group to the iodinated position. wikipedia.orgnih.gov This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org The resulting product would integrate the core structure of this compound with a new chromophoric or fluorophoric unit.

Similarly, the Suzuki coupling reaction provides another avenue for functionalization. mdpi.com This reaction uses a palladium catalyst to couple the aryl iodide with an organoboron compound, such as a boronic acid or ester. This method is known for its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecular probes.

The table below illustrates hypothetical examples of how this compound could be functionalized using common palladium-catalyzed cross-coupling reactions to generate precursors for chemical probes.

| Reaction Type | Coupling Partner | Potential Probe Functionality | Catalyst System (Typical) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Dansyl Alkyne) | Fluorescent Tag | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

| Suzuki Coupling | Boronic Acid (e.g., Biotin-PEG-Boronic Acid) | Affinity Tag | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Heck Coupling | Alkene (e.g., Acrylate with a reactive group) | Covalent Labeling | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Buchwald-Hartwig Amination | Amine (e.g., Amino-functionalized nanoparticle) | Material Tag | Pd Catalyst, Ligand, Base |

Beyond fluorescent and affinity tags, this compound can be envisioned as a precursor for photoaffinity labels. In such an application, a photolabile group could be introduced through one of the aforementioned coupling reactions. Upon photoactivation, this group would form a covalent bond with nearby biomolecules, allowing for the identification of binding partners or the mapping of active sites.

Furthermore, the principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, can be applied. researchgate.netresearchgate.netrsc.org While the iodine atom itself is not typically a bioorthogonal handle, it serves as a crucial synthetic precursor to install such groups. For example, a Sonogashira coupling could be used to attach a terminal alkyne, which can then participate in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition—a cornerstone of click chemistry. rsc.org This two-step approach allows for the creation of tagged biomolecules in a highly specific manner.

In the realm of materials science, the ability to functionalize this compound makes it a candidate for incorporation into larger polymeric structures or for attachment to surfaces. acs.org The iodine atom provides a reactive site for grafting the molecule onto a material, thereby imparting new properties to that material, such as altered hydrophobicity, specific binding capabilities, or the ability to be visualized.